![molecular formula C8H6N4 B2785887 3-(Azidomethyl)benzonitrile CAS No. 328552-90-5](/img/structure/B2785887.png)
3-(Azidomethyl)benzonitrile
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Overview
Description
3-(Azidomethyl)benzonitrile is a chemical compound . It’s a derivative of benzonitrile, which is a colorless chemical compound with a sweet almond odor .
Molecular Structure Analysis
Three conformational polymorphs of 3-(Azidomethyl)benzonitrile have been reported . All three structures maintain similar carboxylic acid dimers and π-stacking . Crystal structure analysis and computational evaluations highlight the azidomethyl group as a source of conformational polymorphism .Chemical Reactions Analysis
The chemical reactions involving 3-(Azidomethyl)benzonitrile are complex. For instance, it has been used in DNA sequencing by synthesis (SBS) using 3′-O-azidomethyl nucleotide reversible terminators . It has also been used in the synthesis of benzamidine derivatives .Scientific Research Applications
- Background : Researchers have synthesized novel benzamidine derivatives containing 1,2,3-triazole moieties, including 3-(Azidomethyl)benzonitrile .
- In Vitro and In Vivo Activity : While the synthesized benzamidines exhibited weak antifungal activities in vitro against certain fungi, some compounds demonstrated excellent efficacy in vivo. For instance, compound 9b showed 79% efficacy against Colletotrichum lagenarium at a concentration of 200 μg/mL, and compound 16d even outperformed the commercial fungicide carbendazim .
- Role in Organic Synthesis : Azides play a crucial role in synthesizing various heterocycles. For instance, organic azides contribute to the formation of five-membered rings with one heteroatom (e.g., pyrroles) and heterocycles with two heteroatoms (e.g., pyrazoles, isoxazoles, thiazoles, etc.) .
- Dehydrogenative Annulation : Researchers have explored the effects of various substituents on benzonitrile. Aryl nitriles containing methyl and methoxy groups undergo smoother dehydrogenative annulation reactions compared to those containing nitro groups .
- Amidine Derivatives : Amidine derivatives, including 3-(Azidomethyl)benzonitrile, exhibit diverse bioactivities such as antitumor, trypanocidal, anti-HIV, and fungicidal properties .
- Linking with Heterocycles : Linking the arylamidino group with heterocycle moieties (such as 1,2,3-triazoles) enhances bioactivity .
- 1,2,3-Triazoles : Compounds containing 1,2,3-triazoles have been reported for their antifungal, antibacterial, anti-HIV, insecticidal, and antiviral activities .
- Agricultural Antifungal Activities : Aromatic diamidines, especially those with heterocyclic moieties, have shown excellent antifungal activities in agriculture .
Antifungal Activity
Heterocycle Synthesis
Metal-Catalyzed Reactions
Bioactivity Exploration
Pharmaceutical and Agrochemical Applications
Safety and Hazards
properties
IUPAC Name |
3-(azidomethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-5-7-2-1-3-8(4-7)6-11-12-10/h1-4H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGZFMFIYPOEQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azidomethyl)benzonitrile |
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